1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-6(2)10(11)9-5-7(3)12-8(9)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREXEZGSGMYWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244070 | |
| Record name | 1-(2,5-Dimethyl-3-thienyl)-2-methyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135333-91-4 | |
| Record name | 1-(2,5-Dimethyl-3-thienyl)-2-methyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135333-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dimethyl-3-thienyl)-2-methyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 1 2,5 Dimethylthiophen 3 Yl 2 Methylpropan 1 One
Advanced Synthetic Routes to 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one
The synthesis of this specific thiophenic ketone primarily relies on the introduction of an isobutyryl group onto the 2,5-dimethylthiophene (B1293386) core.
Friedel-Crafts Acylation Strategies Utilizing 2,5-Dimethylthiophene
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 2,5-dimethylthiophene. This reaction is a form of electrophilic aromatic substitution. nih.gov In this procedure, 2,5-dimethylthiophene is treated with an acylating agent, typically isobutyryl chloride or isobutyric anhydride (B1165640), in the presence of a strong Lewis acid catalyst.
The regioselectivity of this reaction is a critical aspect. Thiophene (B33073) itself typically undergoes acylation preferentially at the α-position (C2 or C5) because the cationic intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the β-position (C3 or C4). derpharmachemica.comstackexchange.com However, in the case of 2,5-dimethylthiophene, the highly reactive α-positions are blocked by methyl groups. Consequently, the electrophilic attack is directed to the less reactive but available β-position (C3), yielding the desired 3-acyl-2,5-dimethylthiophene derivative. derpharmachemica.com
Commonly used Lewis acids include aluminum chloride (AlCl₃), which effectively generates the reactive electrophile, an acylium ion, from the acylating agent. wikipedia.org A key consideration in this reaction is that the ketone product, being a Lewis base, can form a stable complex with the aluminum chloride catalyst. wikipedia.org This complexation necessitates the use of stoichiometric or even super-stoichiometric amounts of the catalyst, which is then decomposed during an aqueous workup step to liberate the final product. wikipedia.org To enhance yields, additives such as pyridine (B92270) may be used. Pyridine acts as an acceptor for the hydrogen chloride byproduct, which can otherwise lead to the formation of stable σ-complexes by protonating the thiophene ring, rendering a portion of the starting material unreactive. researchgate.net
| Component | Role | Example | Key Considerations |
|---|---|---|---|
| Substrate | Aromatic Nucleophile | 2,5-Dimethylthiophene | α-positions are blocked, directing acylation to the β-position. derpharmachemica.com |
| Acylating Agent | Electrophile Source | Isobutyryl Chloride or Isobutyric Anhydride | Provides the isobutyryl group. |
| Catalyst | Lewis Acid | Aluminum Chloride (AlCl₃) | Used in stoichiometric amounts due to product complexation. wikipedia.org |
| Solvent | Reaction Medium | Dichloromethane, Carbon Disulfide | Must be inert to the reaction conditions. |
| Additive (Optional) | HCl Scavenger | Pyridine | Improves yield by preventing non-productive protonation of the substrate. researchgate.net |
Alternative Acylation Approaches for Thiophenic Ketone Synthesis
While traditional Friedel-Crafts acylation is effective, concerns over the use of stoichiometric, moisture-sensitive, and often harsh Lewis acids have prompted the development of alternative methods.
Milder Lewis Acid Catalysts: Catalysts such as zinc chloride (ZnCl₂), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄) have been used for the acylation of thiophenes. google.comthieme-connect.com Zinc halides, in particular, have been shown to be effective in catalytic amounts for acylating thiophenes and furans, overcoming some of the difficulties associated with stronger Lewis acids like AlCl₃, such as the formation of stable complexes and undesirable side reactions. google.comacs.org A "phase-vanishing" method employing tin tetrachloride has also been developed, which allows the exothermic reaction to be conducted at ambient temperatures without the need for slow, dropwise addition of reagents. thieme-connect.com
Heterogeneous Solid-Acid Catalysts: To address environmental and practical issues like catalyst separation and reuse, solid-acid catalysts have been explored. Zeolites, such as Hβ zeolite, have demonstrated excellent activity for the acylation of thiophene with acetic anhydride, achieving high conversion rates. researchgate.nettsijournals.com These catalysts are advantageous as they can be easily recovered, regenerated, and reused, making the process more environmentally friendly. tsijournals.com
Brønsted Acid Catalysis: In place of Lewis acids, strong Brønsted acids can be used to generate the acylium ion electrophile directly from carboxylic acids. semanticscholar.org This approach avoids the need for converting the carboxylic acid into a more reactive acyl halide or anhydride.
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Milder Lewis Acids | ZnCl₂, SnCl₄ | Higher yields, fewer side reactions, potentially catalytic amounts. google.com | May have lower reactivity than AlCl₃. |
| Solid-Acid Catalysts | Hβ Zeolite, CT-175 Resin | Reusable, easily separated, environmentally benign. researchgate.nettsijournals.com | May require higher temperatures; potential for pore size limitations. |
| Strong Brønsted Acids | Triflic Acid | Allows direct use of carboxylic acids as acylating agents. semanticscholar.org | Requires strongly acidic and corrosive media. |
Multi-Step Synthesis Design Utilizing Precursor Molecules
An alternative to direct acylation involves the use of a pre-functionalized 2,5-dimethylthiophene ring, onto which the isobutyryl group is constructed. This strategy can be useful if direct acylation proves difficult or leads to low yields. For instance, a synthetic route could be designed starting from 3-bromo-2,5-dimethylthiophene (B1269913).
One potential pathway involves:
Grignard Reagent Formation: The 3-bromo-2,5-dimethylthiophene is reacted with magnesium to form the corresponding Grignard reagent, (2,5-dimethylthiophen-3-yl)magnesium bromide.
Reaction with an Aldehyde: This Grignard reagent is then reacted with isobutyraldehyde (B47883) to form a secondary alcohol, 1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol.
Oxidation: The resulting alcohol is subsequently oxidized using a suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation) to yield the target ketone, this compound.
Mechanistic Investigations of Formation Reactions for this compound
Understanding the mechanism of the formation reactions is essential for optimizing reaction conditions and predicting outcomes.
Elucidation of Reaction Intermediates and Transition States
The generally accepted mechanism for the Friedel-Crafts acylation proceeds through several distinct steps:
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., isobutyryl chloride) to form a highly electrophilic acylium ion, [ (CH₃)₂CHCO ]⁺. This ion is resonance-stabilized and serves as the active electrophile in the reaction.
Electrophilic Attack: The electron-rich π-system of the 2,5-dimethylthiophene ring attacks the carbon atom of the acylium ion. This attack occurs at the C3 position, as the C2 and C5 positions are sterically hindered by the methyl groups.
Formation of the Sigma Complex (Arenium Ion): The electrophilic attack disrupts the aromaticity of the thiophene ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized across the ring system. The stability of this intermediate is a key factor in determining the reaction's regioselectivity. stackexchange.com
Deprotonation and Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the C3 position of the sigma complex. wikipedia.org This step restores the aromaticity of the thiophene ring and forms the final ketone product.
Product-Catalyst Complexation: The carbonyl oxygen of the newly formed ketone acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (AlCl₃). wikipedia.org This complex is typically stable under the reaction conditions and is only broken upon the addition of water during the workup phase.
Kinetic and Thermodynamic Studies of Key Synthetic Steps
While specific kinetic and thermodynamic data for the acylation of 2,5-dimethylthiophene are not widely published, the general principles of electrophilic aromatic substitution provide a strong framework for understanding the reaction's profile.
Kinetics: The rate-determining step of the Friedel-Crafts acylation is typically the formation of the sigma complex, which involves surmounting a significant energy barrier to temporarily break the ring's aromaticity. stackexchange.com The rate of the reaction is influenced by several factors:
Substrate Reactivity: The two electron-donating methyl groups on the thiophene ring increase its electron density (nucleophilicity), making it more reactive towards electrophiles than unsubstituted thiophene. This leads to a faster reaction rate.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate, although it may also promote side reactions. Research on the acylation of thiophene with acetic anhydride over Hβ catalysts shows a clear increase in conversion with rising temperature from 313K to 353K. tsijournals.com
Chemo- and Regioselectivity in the Synthesis of this compound
Chemoselectivity in this context refers to the selective acylation of the thiophene ring without promoting side reactions, such as polymerization or degradation of the heterocyclic substrate, which can be prevalent when using strong Lewis acids. researchgate.net The acyl group is electron-withdrawing, which deactivates the aromatic ring to further substitution, thus preventing polyacylation and ensuring that monoacylation is the primary outcome.
Regioselectivity concerns the position at which the isobutyryl group attaches to the 2,5-dimethylthiophene ring. The directing effects of the two methyl groups on the thiophene core are paramount in determining the outcome of this acylation, leading to a highly specific substitution pattern.
The position of electrophilic attack on a substituted thiophene ring is dictated by the electronic properties of both the ring and the existing substituents. The thiophene ring is an electron-rich aromatic system, and electrophilic substitution is significantly faster than on benzene (B151609). pearson.com In an unsubstituted thiophene molecule, the C2 and C5 positions (adjacent to the sulfur atom) are the most reactive. pearson.comgoogle.com This preference is due to the superior resonance stabilization of the cationic intermediate, known as the Wheland intermediate or σ-complex, formed during C2 attack. stackexchange.comnih.gov Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur, resulting in three resonance structures. In contrast, attack at the C3 position yields a less stable intermediate with only two resonance structures. stackexchange.com
In the case of 2,5-dimethylthiophene, the highly reactive C2 and C5 positions are blocked by methyl groups. Methyl groups are electron-donating and are classified as activating groups, which further enhance the reactivity of the thiophene ring towards electrophiles. wpmucdn.comlibretexts.org They direct incoming electrophiles to the adjacent free positions. Since the C2 and C5 positions are occupied, the electrophilic acylation is directed to the C3 and C4 positions. Due to the symmetry of the 2,5-dimethylthiophene molecule, the C3 and C4 positions are chemically equivalent. Therefore, the Friedel-Crafts acylation of 2,5-dimethylthiophene proceeds with high regioselectivity to yield a single positional isomer: the 3-acylated product. researchgate.net
| Possible Isomer | Position of Acylation | Controlling Factors | Formation Likelihood |
|---|---|---|---|
| This compound | C3 (or C4) | C2 and C5 positions are blocked. Methyl groups are activating and ortho-directing, forcing substitution to the adjacent C3/C4 positions. C3 and C4 are equivalent. | High (Observed Product) |
| Ketone with acylation at C2 or C5 | C2 or C5 | These positions are sterically blocked by the existing methyl groups, preventing electrophilic attack. | Negligible |
Stereochemistry is a critical consideration in many chemical syntheses where chiral centers are formed. However, in the synthesis of this compound via Friedel-Crafts acylation, the formation of stereoisomers is not a factor.
The α-methylpropanoyl unit, also known as the isobutyryl group, is derived from the acylating agent (e.g., isobutyryl chloride). This chemical moiety has the structure -C(=O)CH(CH₃)₂. The carbon atom alpha to the carbonyl group is bonded to two identical methyl groups. A carbon atom must be bonded to four different groups to be a chiral center. Since this alpha-carbon is attached to two identical substituents, it is achiral.
Chemical Reactivity and Transformation Studies of 1 2,5 Dimethylthiophen 3 Yl 2 Methylpropan 1 One
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring of 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one
The thiophene ring, being an electron-rich aromatic system, readily undergoes electrophilic aromatic substitution. The presence of two activating methyl groups at the 2- and 5-positions further enhances the electron density of the ring, making it more susceptible to electrophilic attack. However, the isobutyryl group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to specific positions. The substitution pattern is therefore a result of the combined electronic effects of these substituents.
Halogenation Studies and Regioselectivity
The halogenation of 3-acyl-2,5-dimethylthiophenes is anticipated to occur at the vacant 4-position of the thiophene ring. The isobutyryl group at the 3-position acts as a meta-director, and the methyl groups at the 2- and 5-positions are ortho, para-directors. The cumulative effect of these substituents strongly favors electrophilic attack at the 4-position.
Typical halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid or a chlorinated solvent are expected to yield the corresponding 4-halo derivative.
Table 1: Predicted Outcomes of Halogenation of this compound
| Reagent | Product | Predicted Regioselectivity |
|---|---|---|
| N-Bromosuccinimide (NBS) | 1-(4-Bromo-2,5-dimethylthiophen-3-yl)-2-methylpropan-1-one | High selectivity for the 4-position |
Nitration and Sulfonation Reactivity Patterns
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. For this compound, these reactions are also predicted to occur at the 4-position due to the directing effects of the existing substituents.
Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to avoid oxidation or degradation of the thiophene ring.
Sulfonation can be achieved using concentrated sulfuric acid or oleum. The thiophene ring is readily sulfonated, and the product, 1-(2,5-dimethyl-4-sufonylthiophen-3-yl)-2-methylpropan-1-one, would be the expected major isomer.
Table 2: Predicted Products of Nitration and Sulfonation
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 1-(2,5-Dimethyl-4-nitrothiophen-3-yl)-2-methylpropan-1-one |
Other Electrophilic Functionalizations
Other electrophilic substitution reactions, such as Friedel-Crafts acylation or alkylation, are generally not feasible on this substrate. The deactivating effect of the existing acyl group makes the thiophene ring insufficiently nucleophilic to react with the electrophiles generated under Friedel-Crafts conditions.
Nucleophilic Additions and Substitutions at the Ketone Moiety
The carbonyl group of the ketone moiety in this compound is a key site for nucleophilic attack. A variety of nucleophiles can add to the electrophilic carbonyl carbon, leading to a range of functional group transformations.
Carbonyl Reactivity with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily add to ketones. Reaction of this compound with these reagents is expected to produce the corresponding tertiary alcohol after an acidic workup. The choice of the R group in the organometallic reagent allows for the introduction of a wide variety of substituents at the carbonyl carbon.
Table 3: Expected Products from Reactions with Organometallic Reagents
| Organometallic Reagent | Product after Acidic Workup |
|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 2-(2,5-Dimethylthiophen-3-yl)-3-methylbutan-2-ol |
A Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde in the presence of a base, has been reported for the related compound 3-acetyl-2,5-dimethylthiophene (B1297827). This demonstrates the reactivity of the α-methyl protons of the acetyl group. By analogy, the α-proton of the isobutyryl group in this compound could potentially participate in similar base-catalyzed condensation reactions.
Reductive Transformations of the Ketone Functionality
The ketone functionality can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.
Reduction to a secondary alcohol can be achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, which upon protonation yields the alcohol.
Complete reduction of the carbonyl group to a methylene group (deoxygenation) can be accomplished through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). These reactions are particularly useful for removing the carbonyl group after it has served its purpose in a synthetic sequence. Catalytic hydrogenation over a suitable catalyst, such as palladium on carbon, can also be employed to reduce the ketone, though this may also affect the thiophene ring under certain conditions.
Table 4: Products of Reductive Transformations of the Ketone
| Reduction Method | Reagents | Product |
|---|---|---|
| Hydride Reduction | NaBH₄ or LiAlH₄ | 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-ol |
| Clemmensen Reduction | Zn(Hg), HCl | 3-Isobutyl-2,5-dimethylthiophene |
| Wolff-Kishner Reduction | H₂NNH₂, KOH | 3-Isobutyl-2,5-dimethylthiophene |
Oxidative Transformations of the Ketone Functionality
The ketone group in this compound is susceptible to oxidative cleavage, most notably through the Baeyer-Villiger oxidation. This reaction converts ketones into esters by inserting an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgorganicchemistrytutor.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidants like hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org
The regioselectivity of the Baeyer-Villiger oxidation is a key feature, governed by the relative migratory aptitude of the substituents attached to the carbonyl carbon. organic-chemistry.org The established order of migration preference is generally: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organicchemistrytutor.com
In the case of this compound, the two migrating candidates are the isopropyl group (a secondary alkyl) and the 2,5-dimethylthiophen-3-yl group (an aryl group). Based on the standard migratory hierarchy, the secondary isopropyl group is expected to migrate in preference to the thiophene ring. This stereoretentive process would lead to the formation of isopropyl 2,5-dimethylthiophene-3-carboxylate. wikipedia.org
| Oxidizing Agent | Expected Major Product | Reaction Type |
| m-CPBA | Isopropyl 2,5-dimethylthiophene-3-carboxylate | Baeyer-Villiger Oxidation |
| Peroxyacetic acid | Isopropyl 2,5-dimethylthiophene-3-carboxylate | Baeyer-Villiger Oxidation |
| H₂O₂ / BF₃ | Isopropyl 2,5-dimethylthiophene-3-carboxylate | Baeyer-Villiger Oxidation |
Ring-Opening and Ring-Annulation Reactions Involving the Thiophene Core
The aromatic thiophene ring, while generally stable, can participate in reactions that alter its core structure, including ring-opening via desulfurization and ring-annulation through cycloaddition.
Desulfurization is a characteristic reaction of thiophenes that involves the cleavage of the carbon-sulfur bonds and removal of the sulfur atom. A widely used method for this transformation is reductive desulfurization using Raney nickel. researchgate.net This process typically involves hydrogenation, which cleaves the C-S bonds and saturates the carbon chain. Applying this to this compound would be expected to yield 2,5-dimethyl-4-octanone. This method is valuable for synthesizing aliphatic compounds from thiophene precursors. researchgate.net
More recent studies have explored desulfurization on metal surfaces, such as Ni(111), where the reaction can proceed via direct C-S bond rupture without prior hydrogenation of the ring. rsc.org Other approaches have shown that reactions with certain low-valent metal complexes, like specific aluminium(I) reagents, can lead to C-S bond activation and ring-expansion of the thiophene heterocycle. wikipedia.org
| Reagent/Condition | Expected Outcome | Product Type |
| Raney Nickel (H₂) | Reductive desulfurization and ring opening | Aliphatic ketone |
| Ni(111) surface | Direct C-S bond cleavage | Desulfurized hydrocarbon fragments |
| Aluminium(I) complex | C-S bond activation | Ring-expanded heterocycle |
Due to its aromatic character, the thiophene ring is a relatively unreactive diene in [4+2] cycloaddition reactions under normal conditions. researchtrends.net However, its reactivity can be dramatically enhanced by oxidizing the sulfur atom. The resulting thiophene S-oxides or S,S-dioxides are no longer aromatic and behave as highly reactive dienes in Diels-Alder reactions. wikipedia.org
The oxidation of the thiophene moiety in this compound with an oxidant like m-CPBA can generate the corresponding thiophene S-oxide in situ. researchtrends.net This intermediate can be trapped with a variety of dienophiles. For instance, reaction with N-phenylmaleimide would yield a tricyclic adduct. semanticscholar.org Similarly, cycloaddition with alkynes often leads to the formation of substituted arenes after spontaneous extrusion of the sulfur monoxide (SO) bridge from the initial adduct. rsc.org Even sterically hindered thiophene S-oxides have been shown to undergo cycloaddition with alkenes. scispace.com
| Reaction Sequence | Dienophile | Expected Product Class |
| 1. Oxidation (e.g., m-CPBA) 2. Trapping | N-Phenylmaleimide | 7-Thiabicyclo[2.2.1]heptene S-oxide derivative |
| 1. Oxidation (e.g., m-CPBA) 2. Trapping | Dimethyl acetylenedicarboxylate | Substituted benzene (B151609) derivative (after SO extrusion) |
| 1. Oxidation (e.g., m-CPBA) 2. Trapping | Benzoquinone | Naphthoquinone derivative (after SO extrusion and oxidation) |
Derivatization and Functionalization Strategies for this compound
The title compound serves as a versatile starting material for the synthesis of more complex molecules through derivatization of its ketone functionality and modification of the thiophene ring.
The ketone group is a key handle for building new molecular architectures. A pertinent example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde under basic or acidic conditions to form an α,β-unsaturated ketone. nih.gov Research on the closely related 3-acetyl-2,5-dimethylthiophene has demonstrated its successful condensation with 3-nitrobenzaldehyde (B41214) to produce (2E)-1-(2,5-dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one. nih.gov This reaction extends the conjugated system and introduces new functional groups, forming a novel molecular scaffold.
Similarly, aldol (B89426) condensations with other ketones or reactions like the Gewald synthesis, which can build a new thiophene ring adjacent to an existing one, represent viable strategies for creating complex, polycyclic, or extended thiophene-based systems. nih.govnih.gov
Functional group interconversion (FGI) allows for the targeted modification of the molecule's reactive sites. The ketone carbonyl is a prime site for such transformations. researchgate.net For instance, it can be converted into a thioketone (thione) using reagents like Lawesson's reagent or phosphorus pentasulfide. wikipedia.orgresearchgate.net
Furthermore, the ketone can be transformed into various nitrogen-containing functional groups. Studies on the analogous compound 3-acetyl-2,5-dimethylthiophene show it is used to synthesize heterocyclic ketimines, thiosemicarbazones, and semicarbazones. scbt.com These reactions involve condensation with primary amines, thiosemicarbazide, and semicarbazide, respectively, and are fundamental for creating derivatives with potential applications in coordination chemistry and medicinal research.
| Reagent | Functional Group Transformation | Product Class |
| Lawesson's Reagent | Ketone → Thioketone | Thione derivative |
| Semicarbazide HCl | Ketone → Semicarbazone | Semicarbazone derivative |
| Thiosemicarbazide | Ketone → Thiosemicarbazone | Thiosemicarbazone derivative |
| Primary Amine (R-NH₂) | Ketone → Imine (Schiff base) | Ketimine derivative |
| Sodium Borohydride (NaBH₄) | Ketone → Secondary Alcohol | Thienyl alcohol |
Advanced Spectroscopic and Structural Characterization in Research on 1 2,5 Dimethylthiophen 3 Yl 2 Methylpropan 1 One
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
Advanced NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and for probing dynamic processes such as conformational exchange. For 1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its chemical environment and spatial arrangement.
The proton (¹H) NMR spectrum of this compound is expected to exhibit a set of distinct signals corresponding to the aromatic and aliphatic protons. The thiophene (B33073) ring proton, the two thiophene methyl groups, and the isobutyryl group protons form a complex spin system.
The lone aromatic proton on the thiophene ring (H-4) is anticipated to appear as a singlet, owing to the absence of adjacent protons. The chemical shift of this proton is influenced by the electron-donating methyl groups and the electron-withdrawing carbonyl group. The two methyl groups attached to the thiophene ring (at C-2 and C-5) would also likely appear as distinct singlets.
The isobutyryl group introduces a more complex spin system. It consists of a methine proton (-CH) and two equivalent methyl groups (-CH(CH₃)₂). The methine proton signal would appear as a septet due to coupling with the six equivalent protons of the two methyl groups. Conversely, the six methyl protons would appear as a doublet, coupled to the single methine proton. This characteristic septet-doublet pattern is a clear indicator of an isopropyl moiety.
Similarly, the carbon-¹³C NMR spectrum provides crucial information. The carbonyl carbon (C=O) is expected to have a chemical shift in the typical range for ketones, generally above 195 ppm. The quaternary carbons of the thiophene ring (C-2, C-3, and C-5) and the protonated carbon (C-4) would have distinct chemical shifts, which can be predicted using computational methods or comparison with analogues. The aliphatic carbons of the isobutyryl group would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings (Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-4 (Thiophene) | ~6.9-7.2 | ~125-130 | s | - |
| 2-CH₃ | ~2.4-2.6 | ~15-17 | s | - |
| 5-CH₃ | ~2.7-2.9 | ~16-18 | s | - |
| -CH (isobutyryl) | ~3.0-3.5 | ~35-40 | sept | ~6.8 Hz |
| -CH(CH₃)₂ (isobutyryl) | ~1.1-1.3 | ~19-21 | d | ~6.8 Hz |
| C=O | - | ~200-205 | - | - |
| C-2 (Thiophene) | - | ~145-150 | - | - |
| C-3 (Thiophene) | - | ~138-142 | - | - |
| C-5 (Thiophene) | - | ~135-140 | - | - |
Two-Dimensional NMR Techniques for Connectivity and Proximity Assignments
To confirm the assignments made from one-dimensional spectra and to establish through-bond and through-space correlations, a suite of two-dimensional NMR experiments is employed. acs.orgresearchgate.net
Correlation Spectroscopy (COSY): This homonuclear correlation experiment is fundamental for identifying proton-proton coupling networks. For this compound, a key cross-peak would be observed between the methine proton of the isobutyryl group and its adjacent doublet of methyl protons, confirming their connectivity. The absence of other cross-peaks would confirm the isolated nature of the different proton spin systems. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to unambiguously assign the chemical shifts of C-4, the two thiophene methyl carbons, and the carbons of the isobutyryl group by linking them to their corresponding proton signals. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the H-4 proton to the quaternary carbons C-2, C-3, and C-5, as well as the carbonyl carbon. The protons of the thiophene methyl groups would show correlations to their attached carbons (C-2 and C-5) and adjacent ring carbons. The isobutyryl protons would show crucial correlations to the carbonyl carbon, confirming the structure of the acyl side chain.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space proximity between protons. NOESY/ROESY data is critical for determining the preferred conformation of the molecule, particularly the orientation of the isobutyryl group relative to the thiophene ring. For example, a NOE correlation between the isobutyryl methine proton and the 2-methyl or 4-H protons of the thiophene ring would provide direct evidence for their spatial closeness, helping to define the dihedral angle between the plane of the thiophene ring and the carbonyl group.
The bond connecting the carbonyl carbon to the C-3 position of the thiophene ring is subject to restricted rotation, especially given the steric hindrance from the 2-methyl group and the bulky isobutyryl group. This can lead to the existence of different conformers that may interconvert at a rate that is on the NMR timescale. unibas.it
Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures. unibas.itunibas.it At low temperatures, the rotation around the Ar-CO bond might be slow enough to observe separate signals for distinct conformers. For example, if the isobutyryl group is oriented in a way that makes the two methyl groups of the thiophene ring chemically non-equivalent, their singlet signals might resolve into two separate signals. As the temperature is increased, the rate of rotation increases, leading to broadening of these signals, followed by coalescence into a single averaged signal at higher temperatures.
By analyzing the line shape of these temperature-dependent signals, it is possible to calculate the rate of exchange (k) between the conformers. Using the Eyring equation, the free energy of activation (ΔG‡) for the rotational barrier can be determined. unibas.it For hindered aryl alkyl ketones, these barriers can range from approximately 5 to 20 kcal/mol. unibas.it The magnitude of this barrier in this compound would provide quantitative insight into the steric interactions between the isobutyryl group and the substituted thiophene ring. osti.gov
Infrared and Raman Spectroscopic Analysis for Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly sensitive to the functional groups present and can also provide information about molecular conformation and symmetry.
The IR and Raman spectra of this compound would be dominated by several characteristic vibrational modes.
Carbonyl (C=O) Stretch: This is typically one of the most intense bands in the IR spectrum for a ketone and appears in the region of 1660-1700 cm⁻¹. For an aryl ketone, conjugation with the thiophene ring is expected to lower the frequency compared to a simple aliphatic ketone. The exact position of this band can be sensitive to the conformation around the Ar-CO bond. nist.gov A strong, sharp peak in this region would be a definitive indicator of the ketone functional group.
Thiophene Ring Vibrations: Substituted thiophenes exhibit a series of characteristic ring stretching and bending vibrations. C=C stretching vibrations within the ring typically appear in the 1400-1550 cm⁻¹ region. C-S stretching modes are usually found at lower frequencies, often between 600-900 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching from the single proton on the thiophene ring would be observed just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). Aliphatic C-H stretching modes from the methyl and methine groups will appear in the 2850-3000 cm⁻¹ range.
Methyl Group Vibrations: The methyl groups will have characteristic symmetric and asymmetric bending (deformation) modes around 1375 cm⁻¹ and 1450 cm⁻¹, respectively. The doublet observed for the isopropyl group's bending mode can sometimes be diagnostic.
Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies (Note: Based on data for 3-Acetyl-2,5-dimethylthiophene (B1297827) and general group frequencies. Intensities are qualitative predictions.)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
| Aromatic C-H Stretch | ~3100 | ~3100 | Weak / Medium |
| Aliphatic C-H Stretch | 2870-2980 | 2870-2980 | Medium / Strong |
| Carbonyl (C=O) Stretch | ~1675 | ~1675 | Very Strong / Medium |
| Thiophene Ring C=C Stretch | 1400-1550 | 1400-1550 | Medium-Strong / Strong |
| CH₃ Asymmetric Bending | ~1450 | ~1450 | Medium / Medium |
| CH₃ Symmetric Bending | ~1375 | ~1375 | Medium / Weak |
| Thiophene Ring Breathing/Pulsation | Not prominent | ~800-850 | Weak / Strong |
| C-S Ring Stretch | ~700-800 | ~700-800 | Medium / Medium |
Conformational Analysis using Vibrational Spectroscopy
While NMR is more commonly used for detailed conformational analysis in solution, vibrational spectroscopy can also provide valuable insights, particularly in the solid state or through temperature-dependent studies. aip.org The rotational isomerism around the Ar-CO bond can lead to the existence of different conformers (e.g., s-cis and s-trans like). These conformers may have slightly different vibrational frequencies, especially for modes involving the carbonyl group and the adjacent bonds.
In some cases, the C=O stretching band in the IR or Raman spectrum might appear as a doublet or a broadened peak if multiple conformers are present in significant populations at a given temperature. By monitoring the relative intensities of these bands as a function of temperature, it is possible to determine the enthalpy difference (ΔH) between the conformers. aip.org
Furthermore, certain low-frequency modes, such as the Ar-CO torsional vibration, are directly related to the conformational state. These modes are often weak in the IR spectrum but can sometimes be observed in the far-IR or Raman spectra. aip.org Computational studies using Density Functional Theory (DFT) can be employed to calculate the theoretical vibrational spectra for different possible conformers. nih.govarpgweb.com Comparing these calculated spectra with the experimental IR and Raman data can help to identify the most stable conformer in the solid state or the predominant conformer in solution. nih.govnih.gov
Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its exact mass with high precision. The molecular formula of this compound is C₁₀H₁₄OS.
The exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ³²S). This calculated value is a key parameter for the identification of the compound in complex mixtures and for the confirmation of its synthesis.
Table 1: Elemental Composition and Exact Mass of this compound
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (H) | 14 | 1.007825 | 14.10955 |
| Oxygen (O) | 1 | 15.994915 | 15.994915 |
| Sulfur (S) | 1 | 31.972071 | 31.972071 |
| Total | | | 182.076536 |
The ability of HRMS to provide mass accuracy within a few parts per million (ppm) allows for the confident differentiation of compounds with the same nominal mass but different elemental formulas, a crucial step in the characterization of new chemical entities.
For ketones, a common fragmentation pathway is α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. youtube.comchemistrynotmystery.com For this compound, two primary α-cleavage events are expected:
Loss of the isopropyl radical (•CH(CH₃)₂): This would result in the formation of a stable acylium ion, [M - 43]⁺, corresponding to the 2,5-dimethylthiophen-3-ylcarbonyl cation. This is often a dominant peak in the mass spectra of alkyl thienyl ketones.
Loss of the 2,5-dimethylthiophen-3-yl radical: This would lead to the formation of the isobutyryl cation, [CH(CH₃)₂CO]⁺, with an m/z of 71.
Further fragmentation of the thiophene ring itself can also occur, leading to a complex pattern of lower mass ions. The analysis of the fragmentation of 3-Acetyl-2,5-dimethylthiophene shows a prominent peak corresponding to the loss of the methyl radical, forming the [M-15]⁺ acylium ion, which supports the proposed primary fragmentation pathway for the target molecule. nih.govnist.gov
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | m/z (Predicted) | Corresponding Neutral Loss |
|---|---|---|
| [C₁₀H₁₄OS]⁺ | 182 | - |
| [C₇H₇OS]⁺ | 139 | •CH(CH₃)₂ |
X-ray Crystallography of this compound and its Crystalline Derivatives
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound itself has not been reported, analysis of its crystalline derivatives provides significant insight into the likely conformation of the 2,5-dimethylthiophen-3-yl ketone moiety. Studies on (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one and (2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one reveal that the carbonyl group is nearly coplanar with the thiophene ring. This planarity is a result of the conjugation between the carbonyl group and the aromatic thiophene system.
In these derivatives, the dihedral angle between the mean plane of the thiophene ring and the plane of the adjacent propenone unit is small, indicating a relatively flat molecular segment. It is therefore highly probable that in this compound, the carbonyl group and the thiophene ring also adopt a predominantly planar conformation to maximize electronic conjugation.
The way molecules pack in a crystal lattice is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the crystalline derivatives of the title compound, C—H···O hydrogen bonds are observed to play a significant role in the crystal packing, often forming dimeric structures.
Furthermore, C—H···π interactions, where a hydrogen atom interacts with the electron cloud of the thiophene ring, contribute to the stability of the crystal lattice. In some derivatives, π-π stacking interactions between thiophene rings of adjacent molecules are also present, further influencing the solid-state architecture. These observations suggest that in a crystalline form of this compound, similar weak intermolecular interactions would likely dictate the packing arrangement of the molecules.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
The UV-Vis absorption spectrum of thiophene-containing compounds is characterized by π-π* transitions. For this compound, the presence of the carbonyl group in conjugation with the thiophene ring is expected to result in an absorption maximum at a longer wavelength (a bathochromic or red shift) compared to unsubstituted thiophene. This is due to the extension of the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Studies on related acylthiophenes demonstrate that the position of the absorption maximum is sensitive to the substitution pattern on the thiophene ring and the nature of the acyl group. The electronic properties of the solvent can also influence the spectrum. nih.gov
Thiophene derivatives can also exhibit fluorescence, which is the emission of light upon relaxation from an excited electronic state to the ground state. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. nih.govwikipedia.org For many simple thiophene derivatives, fluorescence quantum yields can be low due to efficient intersystem crossing to the triplet state, a process facilitated by the sulfur atom (the "heavy-atom effect"). nih.gov However, structural modifications that promote intramolecular charge transfer (ICT) can enhance fluorescence. nih.gov While the fluorescence of this compound is not documented, it is expected to be a topic of interest in the detailed photophysical characterization of this compound. uc.pt
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one |
| (2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Lack of Publicly Available Spectroscopic Data for this compound
A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available research on the specific chemical compound this compound. Despite targeted searches for its spectroscopic and structural characterization, no dedicated studies detailing its electronic transitions, absorption maxima, or the effects of solvents on its spectroscopic properties were identified.
While research exists for related thiophene derivatives, particularly chalcones synthesized from 3-acetyl-2,5-dimethylthiophene, this information is not directly applicable to this compound due to structural differences. The electronic and photophysical properties of a molecule are highly dependent on its specific structure, and extrapolation of data from analogous compounds would not provide the scientifically accurate information required for the requested article.
Specifically, the following key areas of inquiry, as outlined in the request, remain unaddressed in available literature:
Computational Chemistry and Theoretical Investigations of 1 2,5 Dimethylthiophen 3 Yl 2 Methylpropan 1 One
Quantum Chemical Calculations of Molecular Structure and Conformation
The three-dimensional arrangement of atoms and the conformational landscape of a molecule are fundamental to its chemical behavior. Quantum chemical calculations provide a powerful tool to explore these aspects at the atomic level.
Geometry Optimization and Energy Minimization Techniques
Geometry optimization is a computational process aimed at finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one, this would involve determining the optimal bond lengths, bond angles, and dihedral angles. Techniques such as the gradient descent algorithm are used to iteratively adjust the atomic coordinates until the forces on the atoms are close to zero, indicating a stable structure. The resulting optimized geometry represents the molecule's most probable conformation in the gas phase.
While specific optimized parameters for the target molecule are not available, studies on related thiophene (B33073) derivatives provide expected ranges for key structural features. For instance, the C-S bond lengths within the thiophene ring are typically in the range of 1.73 Å to 1.75 Å. mdpi.com The planarity of the thiophene ring and its orientation relative to the propanone substituent would be key outcomes of such a calculation.
Potential Energy Surface Mapping for Conformational Isomers and Rotamers
The rotation around single bonds gives rise to different spatial arrangements of atoms known as conformers or rotamers. A potential energy surface (PES) map illustrates the energy of the molecule as a function of one or more dihedral angles. By systematically rotating the bond connecting the thiophene ring to the carbonyl group and the bond between the carbonyl carbon and the isopropyl group of this compound, a PES map could be generated. This map would reveal the energy barriers between different conformations and identify the most stable rotamers. Such analyses on similar ketones have shown that steric hindrance between substituents plays a significant role in determining the preferred conformation.
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods allow for a detailed examination of how electrons are distributed within the molecule.
Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. mdpi.com For thiophene derivatives, the HOMO is often delocalized over the thiophene ring, while the LUMO can be centered on other parts of the molecule, depending on the substituents. mdpi.com
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are example values and not based on actual calculations for the specified compound.
Charge Distribution, Electrostatic Potential Maps, and Dipole Moment Calculations
The distribution of electron density in a molecule can be quantified through various methods, including Mulliken population analysis, which assigns partial charges to each atom. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential.
Spectroscopic Property Prediction and Validation
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation. For instance, theoretical calculations can simulate the infrared (IR) spectrum by computing the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond or the C-S bonds. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predicted spectra can aid in the interpretation of experimental results and the structural elucidation of newly synthesized compounds.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| (2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
| (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one |
Computational NMR Chemical Shift Predictions and Correlation with Experimental Data
In a theoretical study of this compound, computational Nuclear Magnetic Resonance (NMR) chemical shift predictions would serve as a powerful tool for structural verification. Using methods like Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), the 1H and 13C NMR chemical shifts could be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for such predictions.
The resulting theoretical chemical shifts would then be correlated with experimental data obtained from NMR spectroscopy. A strong correlation would validate the computed molecular geometry and electronic structure. Any significant deviations between the predicted and experimental values could indicate interesting electronic or conformational effects within the molecule.
Table 1: Illustrative Table for Predicted vs. Experimental 1H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H on C4 of thiophene ring | Data not available | Data not available |
| CH of isopropyl group | Data not available | Data not available |
| CH3 of isopropyl group | Data not available | Data not available |
| CH3 on C2 of thiophene ring | Data not available | Data not available |
Vibrational Frequency Calculations for IR and Raman Spectra
Theoretical vibrational frequency calculations are instrumental in interpreting Infrared (IR) and Raman spectra. Following a geometry optimization of this compound at a chosen level of theory, the harmonic vibrational frequencies can be computed. These calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching of the carbonyl (C=O) group, C-H bonds, and the various vibrations of the dimethylthiophene ring.
The computed frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other approximations in the calculations. A comparison between the calculated and experimental IR and Raman spectra would allow for a detailed assignment of the observed spectral bands to specific molecular motions.
Table 2: Illustrative Table for Key Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|
| Carbonyl (C=O) Stretch | Data not available | Data not available |
| Thiophene Ring Breathing | Data not available | Data not available |
| Isopropyl C-H Stretch | Data not available | Data not available |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry offers profound insights into the mechanisms of chemical reactions. For this compound, theoretical methods could be used to explore various potential reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the thiophene ring.
Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis
To understand the pathway of a reaction, the transition state (TS) must be located. The TS is a first-order saddle point on the potential energy surface, and its geometry can be optimized using computational algorithms. A frequency calculation on the optimized TS geometry should reveal a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
Following the identification of the transition state, an Intrinsic Reaction Coordinate (IRC) calculation would be performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species and providing a detailed visualization of the bond-making and bond-breaking processes.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations can provide a picture of the dynamic behavior of this compound. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape over time.
Solvation Effects and Molecular Interactions in Different Environments
The presence of a solvent can significantly influence the properties and reactivity of a molecule. MD simulations can explicitly include solvent molecules, enabling a detailed study of solvation effects on this compound. By analyzing the simulation trajectories, one can investigate the structure of the solvent shell around the solute and identify key intermolecular interactions, such as hydrogen bonds or van der Waals forces. These simulations can reveal how different solvent environments might alter the preferred conformation of the molecule, for example, the rotational orientation of the isopropyl group relative to the thiophene ring.
Absence of Research Data on the Conformational Dynamics of this compound in Solution Phase
A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific research pertaining to the computational chemistry and theoretical investigation of the conformational dynamics and flexibility of the compound this compound in the solution phase.
While general computational methods exist for studying the conformational profiles of molecules in different solvent environments, and research has been conducted on structurally related but distinct thiophene derivatives, the specific data required to construct a detailed and scientifically accurate article on this compound, as per the requested outline, is not present in the public domain. The available literature focuses on other thiophene-containing compounds, which possess different substitution patterns and electronic properties, making any extrapolation of their conformational behavior to the target molecule scientifically unsound.
Therefore, it is not possible to provide a detailed report, including data tables and in-depth research findings, on the conformational dynamics and flexibility of this compound in the solution phase at this time. Further original research and computational analysis would be required to generate the specific data requested.
Applications of 1 2,5 Dimethylthiophen 3 Yl 2 Methylpropan 1 One As a Synthetic Intermediate and Building Block in Advanced Materials/catalysis Research
Precursor Role in the Synthesis of Complex Organic Architectures
The utility of 1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-one as a synthetic intermediate stems from the chemical reactivity of its ketone group. The carbonyl carbon is electrophilic, and the adjacent α-carbon can be deprotonated to form a nucleophilic enolate, enabling a wide range of carbon-carbon bond-forming reactions. This dual reactivity is fundamental to its role in constructing elaborate organic structures.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.govresearchgate.net Similarly, diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting material, which is crucial in fields like drug discovery. rsc.orgmdpi.comresearchgate.net
The ketone functionality in this compound makes it an ideal candidate for inclusion in such synthetic strategies. The α-proton of the isobutyryl group can participate in a variety of condensation reactions. For instance, in reactions analogous to the Claisen-Schmidt condensation, the enolate of the thiophene (B33073) ketone can react with various aldehydes to form α,β-unsaturated ketones (chalcones). nih.govmdpi.com These products serve as versatile intermediates for further transformations. Research on the closely related 3-acetyl-2,5-dimethylthiophene (B1297827) has demonstrated its successful use in condensations with aldehydes and dimethylformamide-dimethylacetal to create more complex, conjugated systems. nih.govnih.gov
Furthermore, the thiophene ketone scaffold can be incorporated into established MCRs. For example, in the Paal-Knorr synthesis, 1,4-dicarbonyl compounds are used to construct furan, pyrrole, or thiophene rings. wikipedia.orgalfa-chemistry.comresearchgate.net By designing a synthetic route where the thiophene ketone is converted into a 1,4-dicarbonyl precursor, it can serve as a gateway to a wide array of substituted five-membered heterocycles.
| Reaction Name | Reactants | Potential Product Class | Relevance of Thiophene Ketone |
|---|---|---|---|
| Hantzsch Pyrrole Synthesis Analogue | Thiophene Ketone (as α-haloketone precursor), β-dicarbonyl compound, Amine/Ammonia | Substituted Pyrroles | Serves as the α-haloketone component after α-halogenation. researchgate.net |
| Gewald Reaction | Thiophene Ketone, α-cyanoester, Sulfur | 2-Aminothiophenes | The ketone component condenses with the activated nitrile. nih.gov |
| Asinger/Ugi Reaction Variant | Thiophene Ketone, Amine, Isocyanide, other components | Complex Heterocycles/Peptidomimetics | Acts as the initial carbonyl component in the reaction cascade. |
Thiophene-containing polymers are a cornerstone of organic electronics due to their conjugated π-systems. acs.org this compound can be envisioned as a monomer for polymerization after suitable functionalization. A common strategy for synthesizing polythiophenes involves the cross-coupling of dihalo-thiophenes. jcu.edu.au The target molecule could be halogenated at the remaining open position on the thiophene ring (position 4). The ketone group could then be transformed into another reactive handle (e.g., a boronic ester or a stannane) to enable polymerization via methods like Suzuki or Stille coupling. jcu.edu.au
Macrocycles, cyclic molecules with rings containing at least 12 atoms, are prevalent in pharmaceuticals and host-guest chemistry. nih.govdiva-portal.org The synthesis of macrocycles often relies on high-dilution intramolecular cyclization reactions. The thiophene ketone can be elaborated into a long linear precursor with reactive functional groups at both ends. For example, the thiophene ring could be functionalized with a halide, while the ketone is converted into a terminal alkyne or alcohol. An intramolecular coupling reaction, such as a Sonogashira or Mitsunobu reaction, could then be employed to close the ring and form a thiophene-containing macrocycle. nih.gov
Ligand Design and Coordination Chemistry Based on the Thiophene Ketone Scaffold
The field of coordination chemistry explores the formation and properties of complexes between metal ions and ligands. The structure of this compound, featuring a hard carbonyl oxygen donor and a soft thiophene sulfur donor, makes it an attractive candidate for a bidentate ligand.
Thiophenes and their derivatives are known to coordinate to transition metals in various modes. researchgate.netresearchgate.net While the sulfur atom in an isolated thiophene is a relatively weak donor, its coordination ability can be enhanced when it is part of a chelating system. In this molecule, the carbonyl oxygen and the thiophene sulfur are positioned to form a stable five-membered chelate ring with a metal center. This O,S-bidentate coordination mode is plausible with a range of transition metals that have an affinity for both oxygen and sulfur donors, such as palladium(II), copper(II), zinc(II), and cobalt(II). nih.govnih.gov
Infrared spectroscopy studies on related N-(2-pyridyl)-3-thienylalkyl-carboxamide complexes have shown that coordination through a carbonyl oxygen atom results in a characteristic lowering of the C=O stretching frequency. nih.gov A similar shift would be expected upon complexation of this compound. The specific geometry of the resulting complex would depend on the metal ion, its oxidation state, and the other ligands present.
| Metal Ion | Potential Coordination Geometry | Ancillary Ligands (Examples) | Potential Complex Formula |
|---|---|---|---|
| Pd(II) | Square Planar | Cl-, Acetate | [Pd(ThiopheneKetone)Cl2] |
| Cu(II) | Square Planar or Distorted Octahedral | H2O, NO3- | Cu(ThiopheneKetone)22 |
| Zn(II) | Tetrahedral | Cl-, Br- | [Zn(ThiopheneKetone)Br2] |
| Co(II) | Tetrahedral or Octahedral | H2O, Cl- | [Co(ThiopheneKetone)2Cl2] |
Transition metal complexes are widely used as catalysts in organic synthesis. nih.gov Metal complexes derived from the thiophene ketone ligand could exhibit catalytic activity in various transformations. For instance, palladium-N-heterocyclic carbene complexes featuring thioether functionalities have shown high activity in Suzuki-Miyaura cross-coupling reactions. nih.gov A palladium complex of this compound could potentially catalyze similar C-C bond-forming reactions. acs.org
Furthermore, the electronic properties of the ligand can be tuned to influence the catalytic activity of the metal center. The electron-rich nature of the dimethylthiophene ring would increase the electron density on the coordinated metal, which can be beneficial for oxidative addition steps in many catalytic cycles. The steric bulk of the isobutyryl group could also play a role in controlling the selectivity of catalytic reactions. The potential for these complexes to catalyze reactions such as hydrogenations, oxidations, or C-H activation warrants investigation.
Future Research Directions and Unexplored Avenues for 1 2,5 Dimethylthiophen 3 Yl 2 Methylpropan 1 One
Emerging Methodologies for Thiophene (B33073) Functionalization and Derivatization
The functionalization of the thiophene ring is a cornerstone of heterocyclic chemistry, continually evolving with the advent of new synthetic techniques. For 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one, future research could leverage these emerging methods to create a library of novel derivatives with potentially interesting properties.
Recent advances in metal-catalyzed cross-coupling reactions offer a powerful toolkit for modifying the thiophene core. bohrium.com Techniques such as Suzuki, Stille, and Heck couplings, which are foundational in C-C bond formation, could be adapted to introduce a variety of substituents at the vacant 4-position of the thiophene ring. Furthermore, modern C-H activation strategies present a more atom-economical approach to functionalization, potentially allowing for direct modification of the thiophene ring without the need for pre-functionalization. researchgate.net
Iodocyclization reactions have also emerged as a versatile method for constructing highly functionalized thiophenes. bohrium.com While the core of the target molecule is already formed, this methodology could be explored in synthetic routes leading to precursors of this compound, allowing for the introduction of diverse functionalities at an early stage.
Moreover, metal-free approaches to thiophene synthesis and functionalization are gaining traction as part of the broader push towards greener chemistry. bohrium.com These methods, which might involve electrophilic cyclization or multicomponent reactions, could offer alternative and more sustainable pathways to synthesize the target compound and its analogs.
| Methodology | Potential Application to Target Compound | Expected Outcome |
| Metal-Catalyzed Cross-Coupling | Functionalization at the 4-position of the thiophene ring. | Introduction of aryl, alkyl, or other functional groups. |
| C-H Activation | Direct functionalization of the thiophene ring. | More efficient and atom-economical synthesis of derivatives. |
| Iodocyclization | Synthesis of functionalized precursors. | Access to a wider range of substituted thiophene ketones. |
| Metal-Free Synthesis | Greener synthetic routes. | Development of sustainable methods for production. |
Application of Advanced Spectroscopic Techniques for Dynamic Processes and Transient Species
Understanding the dynamic behavior and transient species of this compound under various conditions is crucial for predicting its reactivity and potential applications. Advanced spectroscopic techniques can provide invaluable insights into these processes.
Time-resolved spectroscopic methods, such as transient absorption spectroscopy and time-resolved infrared spectroscopy, could be employed to study the excited-state dynamics of the molecule. By photoexciting the compound, it may be possible to observe the formation and decay of transient species like excited states, radicals, or isomers. This is particularly relevant for thiophene-containing molecules, which are known components of photoactive materials.
Two-dimensional nuclear magnetic resonance (2D NMR) techniques, such as NOESY and EXSY, can be used to study conformational dynamics and chemical exchange processes in solution. For a molecule with a flexible isopropyl group attached to the rigid thiophene ring, these techniques could reveal information about rotational barriers and preferred conformations, which can influence its reactivity and interactions with other molecules.
Furthermore, techniques like electron paramagnetic resonance (EPR) spectroscopy would be essential for detecting and characterizing any radical intermediates that may form during chemical reactions or photochemical processes.
| Spectroscopic Technique | Information to be Gained | Relevance |
| Transient Absorption Spectroscopy | Excited-state lifetimes and decay pathways. | Understanding photochemical stability and reactivity. |
| Time-Resolved Infrared Spectroscopy | Vibrational modes of transient species. | Structural information on short-lived intermediates. |
| 2D NMR (NOESY, EXSY) | Conformational dynamics and chemical exchange. | Insight into molecular flexibility and solution behavior. |
| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species. | Elucidation of reaction mechanisms involving radicals. |
Integration with Flow Chemistry or Sustainable Synthesis Approaches for Green Chemistry Initiatives
The principles of green chemistry are increasingly important in modern chemical synthesis. Applying these principles to the synthesis of this compound could lead to more efficient, safer, and environmentally friendly processes.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages. nih.gov These include improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and scalability. A future research direction would be to develop a continuous flow synthesis for the target molecule. This could involve, for example, a packed-bed reactor with a heterogeneous catalyst for the acylation of 2,5-dimethylthiophene (B1293386). The synthesis of thiophene 2-carboxylates has been demonstrated in flow systems, providing a precedent for such an approach.
The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, in the synthesis of thiophene derivatives is another important area of research. Investigating the synthesis of this compound in such solvent systems could significantly reduce its environmental footprint. Additionally, exploring catalytic systems that are recoverable and reusable would contribute to a more sustainable process.
| Green Chemistry Approach | Potential Implementation | Benefit |
| Flow Chemistry | Continuous synthesis using microreactors or packed-bed reactors. | Improved safety, efficiency, and scalability. |
| Green Solvents | Use of water, supercritical CO2, or bio-derived solvents. | Reduced environmental impact. |
| Reusable Catalysts | Heterogeneous or immobilized homogeneous catalysts. | Decreased waste and cost. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique electronic properties of the thiophene ring, combined with the presence of the ketone functionality, open the door to exploring novel and unconventional chemical transformations.
The dearomatization of thiophenes is an area of growing interest, as it can lead to the formation of complex, three-dimensional structures from simple aromatic precursors. rsc.orgnih.gov Investigating the dearomatization of this compound, for instance through catalytic hydrogenation or cycloaddition reactions, could yield novel saturated or partially saturated heterocyclic compounds with potential biological activity.
The ketone group itself is a versatile functional handle for a wide range of transformations. Beyond standard carbonyl chemistry, exploring unconventional reactions such as photochemical rearrangements (e.g., Norrish Type I or II reactions) could lead to interesting and unexpected molecular architectures. The interaction between the thiophene ring and the excited carbonyl group could result in unique intramolecular cyclization or rearrangement pathways.
Furthermore, the sulfur atom in the thiophene ring can participate in various reactions. For example, oxidation of the sulfur to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the ring and could be a starting point for further transformations.
| Transformation Type | Specific Reaction to Explore | Potential Product Class |
| Dearomatization | Catalytic hydrogenation, [4+2] cycloadditions. | Saturated sulfur heterocycles. |
| Photochemical Rearrangement | Norrish Type I/II reactions, Paterno-Büchi reaction. | Novel cage compounds or oxetanes. |
| Sulfur Oxidation | Oxidation to sulfoxide or sulfone. | Thiophene-S-oxides or -S,S-dioxides. |
Synergistic Computational and Experimental Approaches for Comprehensive Understanding
A powerful strategy for accelerating research and gaining a deeper understanding of this compound involves the close integration of computational and experimental methods.
Density Functional Theory (DFT) calculations can be used to predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy levels. nih.gov These theoretical predictions can then be compared with experimental data from techniques like X-ray crystallography, IR spectroscopy, and UV-vis spectroscopy to validate the computational models. mdpi.com Once validated, these models can be used to predict the properties of yet-unsynthesized derivatives, guiding experimental efforts towards molecules with desired characteristics.
Computational methods can also be used to elucidate reaction mechanisms. By modeling potential energy surfaces for various reaction pathways, it is possible to predict the most likely products and identify key intermediates and transition states. This can be particularly useful for understanding the regioselectivity of functionalization reactions or for explaining unexpected reactivity. The combination of experimental and theoretical studies has been shown to be effective in understanding the properties of functionalized thiophenes.
| Approach | Computational Method | Experimental Technique | Synergy |
| Structural and Electronic Properties | DFT, Ab initio methods | X-ray crystallography, NMR, UV-vis, IR | Prediction and validation of molecular properties. |
| Reaction Mechanisms | Transition state theory, Molecular dynamics | Kinetic studies, Intermediate trapping | Elucidation of reaction pathways and outcomes. |
| Property Prediction | QSAR, Machine learning | High-throughput screening | Design of new molecules with targeted properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
